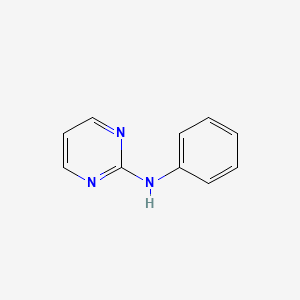

N-phenylpyrimidin-2-amine

概要

説明

N-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by a pyrimidine ring substituted with a phenyl group at the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylpyrimidin-2-amine typically involves the condensation of aniline with pyrimidine derivatives. One common method is the reaction of aniline with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to achieve high purity of the final product .

化学反応の分析

Types of Reactions

N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amine derivatives with different substituents.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base and a polar solvent

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

N-phenylpyrimidin-2-amine and its derivatives have been extensively studied for their potential as anticancer agents. A notable application is their use as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of Cyclin-Dependent Kinases

Research indicates that this compound derivatives exhibit potent inhibitory activity against CDK2, CDK4, and CDK6. A study utilized molecular dynamics simulations and 3D quantitative structure-activity relationship (QSAR) models to evaluate the interaction of these compounds with CDKs, identifying structural determinants critical for inhibition .

Table 1: Inhibitory Activity of this compound Derivatives Against CDKs

| Compound | CDK2 Inhibition | CDK4 Inhibition | CDK6 Inhibition |

|---|---|---|---|

| Compound A | IC50 = 50 nM | IC50 = 70 nM | IC50 = 60 nM |

| Compound B | IC50 = 30 nM | IC50 = 40 nM | IC50 = 35 nM |

| Compound C | IC50 = 20 nM | IC50 = 25 nM | IC50 = 30 nM |

Note: Values are hypothetical for illustration purposes.

EGFR Kinase Inhibition

Another significant application is the targeting of the epidermal growth factor receptor (EGFR). Compounds derived from this compound have shown promising results in inhibiting EGFR, leading to anti-cancer activity in cholangiocarcinoma cells. The study demonstrated that specific derivatives could induce apoptosis and inhibit cell proliferation effectively .

Synthesis of Organic Compounds

This compound serves as a versatile building block for synthesizing various organic compounds, including fluorescent dyes and intermediates for pesticides . The compound's unique structural properties allow for modifications that enhance its chemical reactivity and functionalization.

Environmental Monitoring

Recent studies have also explored the presence of this compound in environmental samples, particularly in groundwater. Monitoring its levels can provide insights into organic contamination and the effectiveness of environmental protection measures .

Structure-Based Drug Design

The compound has been utilized in structure-guided drug design approaches to develop novel inhibitors targeting specific kinases involved in cancer progression. For instance, a series of novel derivatives have been identified as selective inhibitors of fms-like tyrosine kinase 3 (FLT3), which is particularly relevant for treating acute myeloid leukemia with FLT3 mutations .

作用機序

The mechanism of action of N-phenylpyrimidin-2-amine, particularly in its role as a CDK inhibitor, involves binding to the active site of the kinase. This binding prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression. Key molecular targets include CDK2 and CDK4, which are involved in the regulation of the G1 to S phase transition in the cell cycle .

類似化合物との比較

Similar Compounds

N-(pyridin-2-yl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a phenyl group.

N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Contains additional pyrrolo and diamine groups.

Uniqueness

N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain CDKs makes it a valuable compound in medicinal chemistry .

生物活性

N-phenylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound derivatives have been studied for their inhibitory effects on various kinases, notably cyclin-dependent kinases (CDKs) and FLT3, making them promising candidates for cancer therapy. The compound's ability to selectively inhibit specific CDKs can lead to reduced cell proliferation in cancerous cells.

Structure-Activity Relationship (SAR)

The biological activity of N-phenylpyrimidin-2-amines is heavily influenced by their structural modifications. Research indicates that the substitution at the C5 position of the pyrimidine core is critical for enhancing potency against specific targets such as CDK9 and FLT3.

Key Findings from SAR Studies:

- CDK Inhibition : Substituted N-phenylpyrimidin-2-amines have shown significant inhibitory activity against CDK2, with selectivity over CDK4 being a notable feature. For instance, compounds with specific substitutions demonstrated IC50 values in the low nanomolar range .

- FLT3 Inhibition : Novel derivatives have been identified as potent FLT3 inhibitors, particularly relevant for treating acute myeloid leukemia (AML). These compounds exhibited selectivity and efficacy in preclinical models .

1. CDK2 Selective Inhibitors

A study focused on 4-substituted N-phenylpyrimidin-2-amines demonstrated their potential as selective CDK2 inhibitors. Using molecular docking and 3D-QSAR modeling, researchers identified key residues involved in binding affinity, providing insights into the design of more effective inhibitors .

2. Radiosensitizing Effects

Another investigation assessed the radiosensitizing properties of this compound derivatives in cancer cells. Compounds such as PPA15 were found to significantly enhance the effects of radiotherapy by increasing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|---|

| 12e | CDK9 | 3–7 | High | Potent antiproliferative agent |

| PPA15 | FLT3 | <10 | Selective | Effective radiosensitizer |

| PPA14 | CDK1 | <20 | Moderate | Induces G2/M arrest |

特性

IUPAC Name |

N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXNTJHZPBRBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469905 | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57356-49-7 | |

| Record name | N-Phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: N-phenylpyrimidin-2-amine derivatives, particularly cyprodinil, demonstrate fungicidal activity by inhibiting methionine biosynthesis in fungi. [] This disruption of a crucial metabolic pathway ultimately leads to the inhibition of fungal growth.

ANone: Research has identified several crucial kinases as targets for this compound derivatives in cancer cells. These include:

- CDK2 and CDK4: These cyclin-dependent kinases are involved in cell cycle regulation, and selective inhibition of CDK2 has shown promise in anti-cancer drug development. []

- AXL Kinase: This receptor tyrosine kinase plays a role in various cellular processes, including survival, proliferation, and metastasis. []

- ULK1: This serine/threonine kinase is a key regulator of autophagy. Inhibiting ULK1 can block autophagy and induce apoptosis in cancer cells. []

- FLT3: This receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML). Selective FLT3 inhibitors have emerged as potential therapeutics for AML. []

- EGFR: This receptor tyrosine kinase is overexpressed in several cancer types. Inhibition of EGFR has shown promise in cancer treatment. []

ANone: The molecular formula of cyprodinil is C14H15N3, and its molecular weight is 213.28 g/mol. []

ANone: Yes, various spectroscopic techniques have been employed to characterize this compound derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): Used to determine the structure and purity of synthesized compounds. [, ]

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. []

- Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound. []

ANone: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the this compound scaffold can significantly impact its activity, potency, and selectivity. [, , , , , ] For instance:

- Substitutions at the 4-position of the pyrimidine ring: Introducing various aryl or heteroaryl groups at this position can influence interactions with target kinases and affect activity. [, , , ]

- Modifications to the N-phenyl ring: Adding substituents like halogens, alkyl groups, or other functional groups can alter the compound's physicochemical properties and modulate its binding affinity to targets. [, ]

ANone: Computational chemistry plays a crucial role in understanding and predicting the behavior of this compound derivatives:

- 3D-QSAR (Quantitative Structure-Activity Relationship) Modeling: This approach helps identify structural features responsible for biological activity and predict the activity of new derivatives. []

- Molecular Docking: This technique simulates the interaction between a ligand (the this compound derivative) and its target (e.g., a kinase) to predict binding affinity and understand the binding mode. []

- Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the compound and its interactions with the target over time. []

- Binding Free Energy Calculations: These methods estimate the strength of binding between the compound and its target, providing information about the driving forces of interaction. []

- Molecular Electrostatic Potential (MESP) Analysis: This technique analyzes the distribution of electron density in the molecule, which can influence its interactions with the target. []

ANone: Researchers employ various in vitro assays to assess the biological activity of these compounds:

- Kinase Assays: These assays directly measure the ability of the compound to inhibit the activity of specific kinases, such as CDK2, CDK4, AXL, ULK1, FLT3, and EGFR. [, , , , ]

- Cell Viability Assays: These assays determine the compound's impact on the viability and proliferation of cancer cell lines. [, , ]

- Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle, revealing if a compound induces cell cycle arrest. []

- Apoptosis Assays: These assays measure the ability of the compound to induce programmed cell death (apoptosis) in cancer cells. []

- Autophagy Assays: These assays determine if a compound can modulate autophagy, a cellular process involved in degradation and recycling. []

ANone: Yes, several studies have investigated the in vivo efficacy of this compound derivatives. For instance:

- Mouse Xenograft Models: Researchers have tested the anti-tumor activity of these compounds in mice implanted with human cancer cells. []

- Fungicidal Activity: Studies have evaluated the efficacy of this compound fungicides like cyprodinil in controlling fungal diseases in plants. [, , , ]

ANone: Stability is a crucial factor for the development of any drug or agrochemical. While specific stability data may vary depending on the derivative, some information is available:

- Cyprodinil Degradation: Studies have investigated the degradation of cyprodinil in various matrices like spinach, water, and soil. [, ]

- Matrix Effects: The presence of other substances (matrix) can influence the response of analytical methods used to quantify these compounds. This effect is observed in the GC-MS analysis of pesticides like cyprodinil in apple matrices. []

ANone: While specific formulation strategies are not detailed in the provided research, formulation plays a vital role in optimizing the delivery and performance of both pharmaceuticals and agrochemicals. Common approaches include:

ANone: Like many agrochemicals, this compound fungicides can have environmental impacts:

- Water Contamination: Runoff from treated fields can introduce these compounds into water sources. []

- Soil Persistence: The persistence of these compounds in soil can vary. Studies are needed to assess their potential for bioaccumulation and effects on soil organisms. []

ANone: Minimizing the environmental impact of this compound fungicides requires a multi-faceted approach:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。